molecular formula C11H11F3O B7870848 1-(3,4,5-Trifluorophenyl)pentan-1-one

1-(3,4,5-Trifluorophenyl)pentan-1-one

Cat. No.: B7870848
M. Wt: 216.20 g/mol
InChI Key: QMYXQWRDGUCROR-UHFFFAOYSA-N
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Description

1-(3,4,5-Trifluorophenyl)pentan-1-one is a fluorinated aromatic ketone characterized by a pentan-1-one backbone substituted with a 3,4,5-trifluorophenyl group. The fluorine atoms enhance lipophilicity and metabolic stability, making such compounds valuable in drug design.

Properties

IUPAC Name

1-(3,4,5-trifluorophenyl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-2-3-4-10(15)7-5-8(12)11(14)9(13)6-7/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYXQWRDGUCROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC(=C(C(=C1)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4,5-Trifluorophenyl)pentan-1-one can be synthesized through various methods, including:

  • Friedel-Crafts Acylation: This involves the reaction of 3,4,5-trifluorophenyl with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Grignard Reaction: The Grignard reagent derived from 3,4,5-trifluorophenyl magnesium bromide can be reacted with pentan-1-one to form the desired compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trifluorophenyl)pentan-1-one undergoes several types of reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the ketone group to an alcohol.

  • Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Trifluorophenyl carboxylic acids.

  • Reduction: Trifluorophenyl alcohols.

  • Substitution: Substituted trifluorophenyl derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 1-(3,4,5-Trifluorophenyl)pentan-1-one serves as a versatile building block for developing more complex molecules. Its unique trifluorophenyl group can undergo various chemical reactions:

  • Reactions:
    • Nucleophilic Substitution: The trifluoromethyl group can be substituted with other nucleophiles.
    • Reduction: The ketone can be reduced to form corresponding alcohols.
Reaction TypeExample ReactionProduct Type
Nucleophilic SubstitutionTrifluorophenyl + NucleophileSubstituted Compound
ReductionThis compound + Reducing AgentAlcohol

Biological Applications

Research indicates that compounds containing trifluorophenyl groups exhibit significant biological activities.

Anticancer Activity:
Studies have shown that related compounds can display cytotoxic effects against various cancer cell lines. For example:

CompoundIC50 (μM)Cancer Cell Line
This compound6.2HCT-116 (Colon Carcinoma)
Compound B27.3T47D (Breast Cancer)

The mechanism of action is believed to involve enhanced membrane permeability and interaction with intracellular targets.

Antimicrobial Activity:
Trifluorophenyl-containing compounds have also demonstrated antibacterial properties:

CompoundMIC (μg/mL)Bacterial Strain
Compound C5E. coli
Compound D10S. aureus

Medicinal Chemistry

The potential therapeutic applications of this compound are being explored extensively:

  • Neuropharmacological Effects: Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly in modulating serotonin and norepinephrine pathways.

Case Study:
A study investigated the antidepressant-like effects of related trifluorophenyl compounds in animal models, showing promising results in behavioral assays.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in:

  • Polymer Production: As a monomer or additive to enhance material properties.
  • Coatings: Providing improved chemical resistance and durability.

Mechanism of Action

The mechanism by which 1-(3,4,5-Trifluorophenyl)pentan-1-one exerts its effects depends on its specific application. For example, in pharmacological studies, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms play a crucial role in enhancing the compound's binding affinity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(3,4,5-Trifluorophenyl)pentan-1-one with structurally related fluorinated ketones:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
This compound C₁₁H₉F₃O* ~220.19* 3,4,5-Trifluorophenyl High electron-withdrawing effect; potential pharmaceutical intermediate Estimated
1-(4-Trifluoromethylphenyl)pentan-1-one C₁₂H₁₃F₃O 230.23 4-Trifluoromethylphenyl Used in organic synthesis; CAS 42916-66-5
1-(3-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one C₁₅H₂₀FNO 261.33 3-Fluorophenyl + pyrrolidine Synthetic cathinone derivative (3F-alfa-PVP); psychoactive properties

*Estimated based on structural analogs.

Electronic and Reactivity Differences

  • Trifluorophenyl vs. Trifluoromethylphenyl: The 3,4,5-trifluorophenyl group in the target compound provides stronger electron-withdrawing effects compared to the 4-trifluoromethylphenyl group in the analog from . The 4-trifluoromethylphenyl analog (C₁₂H₁₃F₃O) has a higher molecular weight (230.23 vs. ~220.19) and may exhibit increased lipophilicity due to the bulky CF₃ group.
  • Fluorophenyl vs. Pyrrolidine Derivatives :

    • The 3-fluorophenyl group in 3F-alfa-PVP () is less electron-withdrawing than the trifluorophenyl group. The addition of a pyrrolidine ring in 3F-alfa-PVP introduces nitrogen-based basicity, altering solubility and biological activity (e.g., interaction with neurotransmitter transporters) .

Biological Activity

1-(3,4,5-Trifluorophenyl)pentan-1-one is a fluorinated organic compound that has garnered interest in the fields of medicinal and environmental chemistry due to its unique structural properties and potential biological activities. The presence of trifluoromethyl groups significantly influences the compound's reactivity and interaction with biological systems.

Chemical Structure and Properties

The molecular formula for this compound is C11H10F3OC_{11}H_{10}F_3O, with a molecular weight of approximately 230.19 g/mol. The structure features a pentanone backbone substituted with a trifluorophenyl group, which enhances lipophilicity and alters the compound's pharmacokinetic properties.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. The biological activities of this compound include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Similar fluorinated compounds have shown promise in inhibiting cancer cell proliferation, indicating potential anticancer activity for this compound.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances binding affinity to biological targets by stabilizing interactions through hydrophobic effects and potential π-π stacking with aromatic residues in proteins.

Antimicrobial Activity

A study conducted by researchers at Monash University evaluated various fluorinated compounds for their antimicrobial efficacy. Although specific data on this compound was limited, related compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research published in PubMed highlighted the antiproliferative effects of fluorinated derivatives on cancer cell lines. For instance, compounds structurally similar to this compound showed IC50 values indicating effective inhibition of cell growth in breast and colon cancer models . This suggests a potential pathway for further exploration of this compound's anticancer properties.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced cell proliferation in cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

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